Phosphorane, trihydroxy-

Description

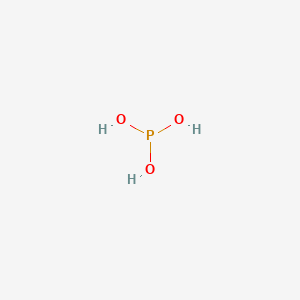

Phosphorous acid is a phosphorus oxoacid. It is a conjugate acid of a dihydrogenphosphite. It is a tautomer of a phosphonic acid.

The phosphite ion (PO3) is a polyatomic ion with a phosphorus central atom. Its geometry is tetrahedral. Many phosphite salts, such as ammonium phosphite, are highly water soluble. Also organophosphorus compounds with the formula P(OR)3. The conjugate acid of the phosphite anion is phosphorous acid (H3PO3). Other names for this acid are orthophosphorous acid and dihydroxyphosphine oxide. H3PO3 is also sometimes referred to as phosphorus trihydroxide and trihydroxyphosphine, though these names are misleading. Phosphorous acid is a diprotic acid, since the hydrogen bonded directly to the central phosphorus atom is not ionizable. Thus, a more logical chemical formula for phosphorous acid is HPO(OH)2, since three hydroxy groups are not actually present on the acid. The acid can be synthesized hy treatment of a carboxylic acid, alcohol, or most practically water, with phosphorus tribromide or more commonly phosphorus trichloride.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents the trivalent tautomer of phosphorous acid. While it exists as a minor species in equilibrium with its more stable tetracoordinate counterpart, phosphonic acid (HP(O)(OH)₂), its unique structure and bonding are of significant interest in coordination chemistry and theoretical studies. This guide provides a comprehensive overview of the structure, bonding, and relevant experimental and computational data for trihydroxyphosphorane. The stabilization of this elusive molecule as a ligand in transition metal complexes has provided invaluable experimental insights into its geometric and spectroscopic properties.

Tautomeric Equilibrium

Phosphorous acid predominantly exists as phosphonic acid, with a tetrahedral phosphorus center featuring a phosphoryl group and a hydride. The trihydroxyphosphorane tautomer is significantly less stable.

Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.

Structure and Bonding of Free Trihydroxyphosphorane (Computational Data)

Due to its transient nature, experimental data for free trihydroxyphosphorane is unavailable. Computational studies provide the most reliable information on its structure and bonding.

Molecular Geometry

Quantum chemical calculations predict a trigonal pyramidal geometry for trihydroxyphosphorane, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.

| Parameter | Calculated Value |

| Bond Lengths | |

| P-O | 1.65 - 1.67 Å |

| O-H | 0.96 - 0.98 Å |

| Bond Angles | |

| O-P-O | 98 - 102° |

| P-O-H | 115 - 120° |

Vibrational Frequencies

Theoretical calculations of the infrared spectrum of trihydroxyphosphorane provide insights into its vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3600 - 3700 |

| P-O-H bend | 1100 - 1200 |

| P-O stretch | 700 - 800 |

| O-P-O bend | 400 - 500 |

Experimentally Characterized Trihydroxyphosphorane in a Metal Complex

The elusive trihydroxyphosphorane tautomer has been successfully stabilized and characterized as a ligand in a ruthenium complex, providing the first experimental data on its structure.

Synthesis of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃

The synthesis involves the reaction of a ruthenium precursor with phosphorous acid in the presence of a chloride scavenger.

Caption: Synthesis of the trihydroxyphosphorane-ruthenium complex.

Experimental Protocol

Materials:

-

[CpRu(PPh₃)₂Cl] (Cp = cyclopentadienyl, PPh₃ = triphenylphosphine)

-

Phosphorous acid (H₃PO₃)

-

Silver trifluoromethanesulfonate (AgCF₃SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

A solution of phosphorous acid in dichloromethane is added to a solution of [CpRu(PPh₃)₂Cl] and silver trifluoromethanesulfonate in the same solvent.

-

The reaction mixture is stirred at room temperature.

-

The precipitated silver chloride is removed by filtration.

-

The product is precipitated from the filtrate by the addition of diethyl ether.

-

The resulting solid is washed with diethyl ether and dried under vacuum.

Structural Data from X-ray Crystallography

The crystal structure of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃ provides precise measurements of the coordinated trihydroxyphosphorane ligand.

| Parameter | Experimental Value |

| Bond Lengths | |

| Ru-P(OH)₃ | 2.25 - 2.30 Å |

| P-O | 1.58 - 1.62 Å |

| Bond Angles | |

| O-P-O | 100 - 104° |

| Ru-P-O | 114 - 118° |

Spectroscopic Data

Spectroscopic analysis of the complex confirms the coordination of the P(OH)₃ tautomer.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ³¹P | 90 - 100 ppm | Singlet | |

| ¹H (OH) | 5.0 - 6.0 ppm | Broad |

3.4.2. Infrared (IR) Spectroscopy

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3300 - 3500 (broad) |

| P-O stretch | 850 - 950 |

Conclusion

While trihydroxyphosphorane remains an elusive free molecule, its structure and bonding have been successfully elucidated through a combination of computational modeling and experimental characterization of its stabilized metal complex. The data presented in this guide offer a detailed understanding of this important phosphorus species for researchers in synthetic chemistry, materials science, and drug development. The ability to stabilize and study the P(OH)₃ tautomer opens avenues for exploring its reactivity and potential applications as a ligand in catalysis and as a building block in novel phosphorus-containing compounds.

Stability of the Trihydroxyphosphorane Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trihydroxyphosphorane, a pentavalent phosphorus species, is a critical, albeit transient, intermediate in the hydrolysis of phosphate monoesters. This reaction is fundamental to a vast array of biological processes, including signal transduction, energy metabolism, and nucleic acid chemistry. Understanding the stability and reactivity of this intermediate is paramount for elucidating the mechanisms of phosphoryl transfer reactions and for the rational design of drugs that target phosphoryl transfer enzymes. This technical guide provides a comprehensive overview of the stability of the trihydroxyphosphorane intermediate, drawing upon computational and experimental evidence.

Structure and Bonding

The trihydroxyphosphorane intermediate, P(OH)₅, adopts a trigonal bipyramidal (TBP) geometry. This geometry features two axial and three equatorial hydroxyl groups. The bonding in pentacoordinate phosphorus compounds is often described by molecular orbital theory, which explains the preference for more electronegative substituents to occupy the axial positions.

Stability of the Trihydroxyphosphorane Intermediate

Due to its high reactivity and short lifetime, the direct experimental characterization of the trihydroxyphosphorane intermediate is exceedingly challenging. Consequently, much of our understanding of its stability comes from computational studies, primarily using Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These studies have provided valuable quantitative data on the thermodynamics and kinetics of its formation and decomposition.

Quantitative Data on Stability

The following table summarizes key quantitative data from computational studies on the stability of pentacoordinate phosphorus intermediates in phosphate ester hydrolysis. These values represent the free energy of activation (ΔG‡) for the formation of the intermediate and the overall free energy of the reaction (ΔG_rxn).

| Reaction / System | Computational Method | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Reference |

| Hydrolysis of Methyl Phosphate Dianion (Solvent-Assisted) | M06-2X/6-311+G(2d,2p) | 29.8 | -2.8 | [1] |

| Hydrolysis of Methyl Phosphate Dianion (Substrate-Assisted) | M06-2X/6-311+G(2d,2p) | 36.1 | -2.8 | [1] |

| Hydrolysis of p-Nitrophenyl Phosphate Dianion (Solvent-Assisted) | M06-2X/6-311+G(2d,2p) | 21.3 | -13.6 | [1] |

| Hydrolysis of p-Nitrophenyl Phosphate Dianion (Substrate-Assisted) | M06-2X/6-311+G(2d,2p) | 30.6 | -13.6 | [1] |

| Hydrolysis of Methyl Diphosphate Trianion (1-Water Path) | QM(ai)/MM | ~27 | - | [2][3] |

| Hydrolysis of Methyl Diphosphate Trianion (2-Water Path) | QM(ai)/MM | ~20 | - | [2][3] |

Note: The trihydroxyphosphorane is the specific intermediate for the hydrolysis of phosphoric acid (a phosphate monoester where the leaving group is water). The data presented here for methyl phosphate and p-nitrophenyl phosphate hydrolysis involve closely related pentacoordinate intermediates and provide the best available quantitative estimates for the stability of such species. The difference in activation energies between solvent-assisted and substrate-assisted pathways highlights the influence of the reaction environment on the stability of the intermediate.[1]

Experimental Protocols

Direct experimental study of the trihydroxyphosphorane intermediate is hampered by its transient nature. However, a combination of computational and indirect experimental methods can provide significant insights.

Computational Chemistry Protocol (Density Functional Theory)

A common approach to modeling the hydrolysis of phosphate monoesters and the stability of the trihydroxyphosphorane intermediate involves the following computational steps:

-

Model System Setup: A model system is constructed, for example, a phosphate monoester (e.g., methyl phosphate) and a nucleophile (e.g., a water molecule or hydroxide ion) in a simulated aqueous environment.

-

Geometry Optimization: The geometries of the reactants, transition states, intermediate, and products are optimized using a selected DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-311+G(2d,2p)).[1][4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections to the free energy.

-

Solvation Modeling: The effect of the solvent (typically water) is included using either an implicit continuum solvation model (e.g., SMD, PCM) or explicit water molecules in a QM/MM approach.[2]

-

Reaction Pathway Analysis: The minimum energy path connecting reactants, intermediate, and products is determined using methods like intrinsic reaction coordinate (IRC) calculations.

-

Free Energy Profile Construction: The relative free energies of all species along the reaction coordinate are calculated to construct a free energy profile, from which activation barriers and reaction free energies are determined.

Experimental Approaches for Studying Reactive Intermediates

While direct observation of trihydroxyphosphorane is difficult, the following experimental techniques are used to study reactive intermediates in related systems:

-

Low-Temperature NMR Spectroscopy: In some cases, reactive intermediates can be stabilized at low temperatures and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. This has been successfully applied to observe P-hydroxytetraorganophosphoranes, which are analogous to the trihydroxyphosphorane intermediate.[5]

-

Trapping Experiments: A reactive intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. The identity of the trapped product provides evidence for the existence and structure of the intermediate.[6][7][8]

-

Kinetic Isotope Effects: Measuring the change in reaction rate upon isotopic substitution can provide information about the structure of the transition state and the mechanism of the reaction, indirectly probing the nature of the intermediate.

Signaling Pathways and Biological Relevance

The formation and breakdown of a pentacoordinate phosphorane intermediate is the central event in phosphoryl transfer reactions, which are ubiquitous in cellular signaling.

General Phosphate Ester Hydrolysis Pathway

The hydrolysis of a phosphate monoester, which proceeds through a trihydroxyphosphorane-like intermediate, is a fundamental step in many biological processes.

Role in Enzymatic Catalysis

Enzymes that catalyze phosphoryl transfer reactions, such as phosphatases and kinases, have evolved active sites that stabilize the transient pentacoordinate phosphorane intermediate, thereby lowering the activation energy of the reaction.

Alkaline Phosphatase: This enzyme utilizes a bimetallic zinc center to activate the phosphate ester and a serine nucleophile to attack the phosphorus atom, forming a covalent phosphoseryl intermediate. The hydrolysis of this intermediate proceeds through a pentacoordinate transition state.[9][10][11][12]

Ribozymes: Certain RNA enzymes (ribozymes) catalyze site-specific RNA cleavage through a mechanism involving an internal 2'-hydroxyl group as the nucleophile. This reaction is thought to proceed through a pentacoordinate phosphorane transition state or intermediate.[13][14][15][16]

Conclusion

The trihydroxyphosphorane intermediate, while fleeting, is a cornerstone of our understanding of phosphoryl transfer chemistry. Computational studies have been instrumental in quantifying its stability and delineating the reaction pathways for its formation and decay. While direct experimental observation remains a significant challenge, indirect methods continue to provide valuable insights. For researchers in drug development, a thorough grasp of the factors governing the stability of this intermediate is crucial for designing effective inhibitors of enzymes that catalyze phosphoryl transfer reactions. Future research will likely focus on more sophisticated computational models and novel experimental techniques to further unravel the intricacies of this pivotal chemical species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry and biology of self-cleaving ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SURVEY AND SUMMARY: Recent advances in the elucidation of the mechanisms of action of ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uni-heidelberg.de [uni-heidelberg.de]

- 16. m.youtube.com [m.youtube.com]

The Pivotal Role of Trihydroxyphosphorane in Phosphate Ester Hydrolysis: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

The hydrolysis of phosphate esters is a fundamental reaction in biology, underpinning processes from DNA and RNA stability to cellular signaling and energy metabolism. Central to the mechanism of this critical reaction is the transient formation of a pentacoordinate intermediate: trihydroxyphosphorane. This in-depth technical guide explores the core role of trihydroxyphosphorane, detailing the mechanistic pathways, kinetic and thermodynamic parameters, and the experimental methodologies used to investigate this fleeting yet crucial molecular species. A thorough understanding of the factors governing the formation and breakdown of this intermediate is paramount for researchers in drug development and molecular biology seeking to design novel therapeutics or to further unravel the intricacies of biological systems.

The Associative Mechanism and the Trihydroxyphosphorane Intermediate

The hydrolysis of a phosphate monoester proceeds via a concerted, associative (SN2-like) mechanism. In this process, a nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic phosphorus center. This attack leads to the formation of a transient, high-energy pentacoordinate intermediate known as a trigonal bipyramidal phosphorane. When the nucleophile is water and the leaving group is an alcohol or a phenol, this intermediate is specifically a trihydroxyphosphorane.

The reaction can be generalized into two main steps:

-

Formation of the Trihydroxyphosphorane Intermediate: The nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom of the phosphate ester.

-

Breakdown of the Intermediate: The departure of the leaving group (the alcohol or phenol) to yield inorganic phosphate.

The stability and geometry of the trihydroxyphosphorane intermediate are critical determinants of the overall reaction rate. Factors such as the nature of the leaving group, the pH of the solution, and the presence of metal ion catalysts can significantly influence the energy barrier for both the formation and decomposition of this intermediate.

Quantitative Analysis of Phosphate Ester Hydrolysis

The kinetics of phosphate ester hydrolysis have been extensively studied to elucidate the reaction mechanism and the influence of various factors. While specific rate constants can vary significantly depending on the substrate and reaction conditions, the following table summarizes representative kinetic data for the hydrolysis of a model phosphate monoester, p-nitrophenyl phosphate (pNPP), which is often used in these studies.

| Parameter | Value | Conditions | Reference |

| kcat (s-1) | 19.41 x 10-5 | pD 6.4, 50 °C, in the presence of Ce(IV)-Keggin POM catalyst | [1] |

| Km (M) | 127-1 (Kf) | pD 6.4, 50 °C, for the NPP-Ce(IV)-Keggin POM complex | [1] |

| kobs (s-1) | 5.31 x 10-6 | pD 6.4, 50 °C, in the presence of Ce(IV)-Keggin POM catalyst | [1] |

Note: The provided data is for a catalyzed reaction, as the spontaneous hydrolysis of phosphate esters is extremely slow. The formation constant (Kf) is presented here as an indicator of the binding affinity between the substrate and the catalyst, which is a prerequisite for the catalytic hydrolysis.

Experimental Protocols for Studying Phosphate Ester Hydrolysis

The investigation of phosphate ester hydrolysis mechanisms and the detection of transient intermediates like trihydroxyphosphorane require a combination of kinetic and spectroscopic techniques.

Kinetic Analysis of p-Nitrophenyl Phosphate (pNPP) Hydrolysis

This protocol describes a common method for monitoring the hydrolysis of pNPP, a chromogenic substrate.

Objective: To determine the rate of hydrolysis of pNPP by monitoring the formation of the p-nitrophenolate product.

Materials:

-

p-Nitrophenyl phosphate (pNPP) stock solution

-

Buffer solution of desired pH (e.g., Tris-HCl, MES)

-

Spectrophotometer

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture containing the buffer solution and any catalysts (e.g., metal ions, enzyme) in a cuvette.

-

Equilibrate the reaction mixture to the desired temperature in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the pNPP stock solution to the cuvette and mix thoroughly.

-

Monitor the increase in absorbance at 400 nm over time. The product, p-nitrophenolate, has a strong absorbance at this wavelength at neutral to alkaline pH.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot, using the Beer-Lambert law to convert the change in absorbance to the concentration of the product formed. The molar extinction coefficient for p-nitrophenolate is required for this calculation.

-

To investigate the pH dependence, repeat the assay using buffers of different pH values.

31P NMR Spectroscopy for Studying Phosphate Species

31P NMR is a powerful tool for identifying and quantifying different phosphorus-containing species in solution.

Objective: To monitor the conversion of a phosphate ester to inorganic phosphate and to detect potential intermediates.

Materials:

-

Phosphate ester substrate

-

D2O for NMR lock

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Dissolve the phosphate ester substrate in D2O-based buffer at the desired pH.

-

Acquire an initial 31P NMR spectrum to identify the chemical shift of the starting material.

-

Initiate the hydrolysis reaction (e.g., by adding a catalyst or adjusting the temperature).

-

Acquire a series of 31P NMR spectra at different time points.

-

Monitor the decrease in the signal intensity of the starting phosphate ester and the corresponding increase in the signal intensity of the inorganic phosphate product.

-

The chemical shifts of the phosphorus signals provide information about the chemical environment of the phosphorus nucleus. While the trihydroxyphosphorane intermediate is typically too short-lived to be directly observed, changes in chemical shifts and line broadening can provide indirect evidence of its formation.

Mechanistic and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a typical experimental workflow for studying phosphate ester hydrolysis.

Caption: The associative mechanism of phosphate ester hydrolysis via a trihydroxyphosphorane intermediate.

References

Trihydroxyphosphorane as a Reaction Intermediate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the role of trihydroxyphosphorane as a transient intermediate in chemical and biological reactions, with a particular focus on its implications for drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.

Executive Summary

Trihydroxyphosphorane, a pentacoordinate phosphorus species, is a critical, albeit fleeting, intermediate or transition state in phosphoryl transfer reactions, most notably the hydrolysis of phosphate esters. Its high reactivity and short lifetime make direct observation challenging, necessitating the use of sophisticated experimental and computational techniques to elucidate its role. Understanding the mechanistic pathways involving trihydroxyphosphorane is fundamental to comprehending a vast array of biological processes, from nucleic acid metabolism to cellular signaling. This understanding is also paramount in the rational design of therapeutic agents that target enzymes catalyzing these vital reactions. This guide will delve into the theoretical underpinnings of trihydroxyphosphorane's involvement in reaction mechanisms, detail the experimental and computational methods used to study it, and explore its significance in the context of drug discovery and development.

Theoretical Framework: The Role of Trihydroxyphosphorane in Phosphate Ester Hydrolysis

The hydrolysis of phosphate esters is a cornerstone of biochemical reactivity. The currently accepted mechanism for many of these reactions involves the nucleophilic attack on the phosphorus atom of the phosphate group. This attack leads to the formation of a transient pentacoordinate intermediate or transition state, which for the parent phosphoric acid is trihydroxyphosphorane.

The reaction can proceed through two primary mechanistic pathways:

-

Associative (or Addition-Elimination) Mechanism: In this pathway, the nucleophile attacks the phosphorus center, forming a distinct, albeit short-lived, trigonal bipyramidal intermediate, such as trihydroxyphosphorane. This intermediate then breaks down by expelling the leaving group.

-

Dissociative (or Elimination-Addition) Mechanism: This pathway involves the initial departure of the leaving group to form a metaphosphate intermediate, which is then attacked by the nucleophile.

Computational studies suggest that the energy barriers for both associative and dissociative pathways can be similar, and the preferred mechanism can be influenced by the specific reactants, solvent, and catalytic environment (e.g., an enzyme active site).

Experimental Methodologies for Studying Transient Intermediates

The direct detection of trihydroxyphosphorane in solution is exceedingly difficult due to its high energy and short lifetime. Consequently, its existence and the mechanism of its involvement are primarily inferred from indirect experimental evidence.

Kinetic Isotope Effects (KIEs)

KIEs are a powerful tool for probing the transition state of a reaction. By substituting an atom at a position involved in bond breaking or formation with a heavier isotope (e.g., ¹⁸O for ¹⁶O), one can measure the effect on the reaction rate. The magnitude of the KIE provides insights into the bonding environment of the atom in the transition state. For phosphate ester hydrolysis, ¹⁸O KIEs at the bridging and non-bridging oxygen positions can help distinguish between associative and dissociative mechanisms.

Experimental Protocol: Determination of ¹⁸O Kinetic Isotope Effects

-

Substrate Synthesis: Synthesize the phosphate ester substrate with and without ¹⁸O enrichment at the desired positions (bridging and non-bridging).

-

Reaction Initiation: Initiate the hydrolysis reaction under controlled conditions (pH, temperature, buffer). For enzymatic reactions, the purified enzyme is added to a solution of the substrate.

-

Reaction Quenching: The reaction is quenched at various time points to achieve partial conversion.

-

Product Isolation: The unreacted substrate and the product alcohol are separated and purified, typically using chromatography.

-

Isotope Ratio Analysis: The ¹⁸O/¹⁶O ratio in the purified substrate and product is determined using isotope ratio mass spectrometry (IRMS).

-

KIE Calculation: The KIE is calculated from the measured isotope ratios at different extents of the reaction.

Stereochemical Analysis

The stereochemical outcome of the hydrolysis of a chiral phosphate ester provides crucial mechanistic information. An associative mechanism proceeding through an in-line attack and departure from a trigonal bipyramidal intermediate is expected to result in inversion of the stereochemical configuration at the phosphorus center. In contrast, mechanisms involving pseudorotation of the intermediate or a dissociative pathway can lead to retention or racemization.

Experimental Protocol: Stereochemical Analysis of Phosphate Ester Hydrolysis

-

Synthesis of Chiral Substrate: Synthesize an enantiomerically pure phosphate ester that is chiral at the phosphorus center. This is often achieved using chiral resolving agents or asymmetric synthesis.

-

Hydrolysis Reaction: Perform the hydrolysis reaction under the desired conditions.

-

Derivatization of Product: The resulting phosphate product is often derivatized to a species suitable for stereochemical analysis, for example, by methylation to form a chiral phosphotriester.

-

Stereochemical Analysis: The stereochemical configuration of the derivatized product is determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, or by comparison to authentic, stereochemically defined standards.

-

Determination of Stereochemical Outcome: The degree of inversion, retention, or racemization is quantified to infer the reaction mechanism.

Computational Insights into the Trihydroxyphosphorane Intermediate

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the transient species involved in phosphate ester hydrolysis. These methods allow for the calculation of the potential energy surface of the reaction, providing valuable information about the structures and energies of reactants, transition states, and intermediates.

Computational studies can:

-

Predict the geometry of the trihydroxyphosphorane intermediate.

-

Calculate the activation energies for different mechanistic pathways.

-

Simulate the effect of solvent and enzymatic environments on the reaction.

These theoretical calculations, when benchmarked against experimental data like KIEs, provide a detailed and coherent picture of the reaction mechanism.

Data Presentation: Quantitative Analysis of Phosphate Ester Hydrolysis

Due to the transient nature of trihydroxyphosphorane, direct quantitative data is scarce. The following tables summarize representative data from experimental and computational studies that provide indirect evidence for its existence and characterize the reactions in which it is involved.

Table 1: Representative Kinetic Isotope Effect (KIE) Values for Phosphate Ester Hydrolysis

| Reaction | Isotope Position | KIE (k_light / k_heavy) | Implication |

| Uncatalyzed Hydrolysis of pNPP²⁻ | Bridging ¹⁸O | ~1.0189 | Significant bond breaking to the leaving group in the transition state. |

| Non-bridging ¹⁸O | Small inverse effect | Indicates a more associative character. | |

| Alkaline Phosphatase Catalyzed pNPP²⁻ | Bridging ¹⁸O | ~1.0091 | Reduced bond breaking to the leaving group compared to the uncatalyzed reaction. |

| Non-bridging ¹⁸O | Small inverse effect | Consistent with an associative-like transition state. |

Note: pNPP²⁻ refers to the dianion of p-nitrophenyl phosphate. KIE values are approximate and can vary with reaction conditions.

Table 2: Computationally Derived Relative Energies for a Model Phosphate Ester Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants (Methyl Phosphate + H₂O) | 0.0 |

| Associative Transition State | +25 to +35 |

| Trihydroxyphosphorane-like Intermediate | +20 to +30 |

| Dissociative Transition State (Metaphosphate) | +28 to +38 |

| Products (Methanol + Inorganic Phosphate) | -5 to -10 |

Note: These are representative values from DFT calculations and can vary significantly based on the model system and computational method.

Relevance to Drug Development: Targeting Phosphoryl Transfer Enzymes

Many enzymes that are critical for life processes, and are therefore attractive drug targets, catalyze phosphoryl transfer reactions that proceed through a trihydroxyphosphorane-like transition state. A powerful strategy in drug design is the development of transition-state analog inhibitors . These molecules are stable compounds that mimic the geometry and electronic properties of the transient, high-energy transition state of an enzymatic reaction. Because enzymes have the highest affinity for the transition state, these analogs can be potent and highly specific inhibitors.

Phosphonates, which contain a stable carbon-phosphorus bond in place of the labile oxygen-phosphorus bond of phosphates, are excellent mimics of the tetrahedral geometry of the ground state and the trigonal bipyramidal geometry of the transition state of phosphate esters.

Table 3: Examples of Transition-State Analog Inhibitors Targeting Phosphoryl Transfer Enzymes

| Inhibitor | Target Enzyme | Therapeutic Area | Potency Indicator |

| Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | T-cell malignancies, Autoimmune diseases | Picomolar dissociation constant |

| DADMe-Immucillin-G | Purine Nucleoside Phosphorylase (PNP) | Gout | Potent inhibitor |

| BCX-34 | Purine Nucleoside Phosphorylase (PNP) | Psoriasis | Undergone clinical trials |

Case Study: Purine Nucleoside Phosphorylase (PNP) Inhibitors

PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to an accumulation of dGTP in T-cells, which is cytotoxic. This makes PNP an attractive target for the treatment of T-cell mediated diseases. The transition state of the PNP-catalyzed reaction has significant oxocarbenium ion character and a dissociative nature at the phosphorus center. Immucillins are a class of powerful transition-state analog inhibitors of PNP that mimic this high-energy state and have shown therapeutic potential.

Visualizing Reaction Pathways and Experimental Workflows

Signaling Pathways and Experimental Workflows

Pentacoordinate Phosphorus Intermediates in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical reactions, the transfer of phosphoryl groups is a cornerstone of cellular signaling, energy metabolism, and nucleic acid chemistry.[1] Central to the mechanism of many of these reactions is the transient formation of a high-energy, pentacoordinate phosphorus intermediate.[2] This guide provides a comprehensive technical overview of these fleeting molecular species, detailing their structural characteristics, the enzymatic environments that stabilize them, and the experimental and computational methods used to investigate their existence and properties. Understanding the nature of these intermediates is not only fundamental to deciphering enzyme mechanisms but also offers a strategic vantage point for the design of novel therapeutics that target phosphoryl transfer enzymes.

Core Concepts: Structure and Stability

Pentacoordinate phosphorus intermediates, often existing as trigonal bipyramidal phosphoranes, represent a departure from the more stable tetrahedral geometry of phosphate esters.[2] In this transient state, the phosphorus atom is bonded to five substituents, with three occupying equatorial positions and two in apical positions. The stability and reactivity of these intermediates are dictated by several factors, including the electronegativity of the substituents (apicophilicity), ring strain in cyclic intermediates, and the surrounding enzymatic microenvironment.[1] Enzymes that catalyze phosphoryl transfer reactions have evolved exquisitely tailored active sites to stabilize these high-energy intermediates, thereby lowering the activation energy of the reaction and achieving remarkable rate enhancements.[3]

Quantitative Data on Pentacoordinate Phosphorus Intermediates and Associated Enzymes

The following tables summarize key quantitative data for enzymes known to proceed through pentacoordinate phosphorus intermediates. These values provide a comparative look at the efficiency and substrate affinity of these biocatalysts, as well as the geometry of their transient intermediates.

Table 1: Kinetic Parameters of Enzymes Involving Pentacoordinate Phosphorus Intermediates

| Enzyme Family | Specific Enzyme | Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Citation(s) |

| Phosphatases | ||||||

| E. coli Alkaline Phosphatase | p-Nitrophenyl phosphate | - | - | - | [4] | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | p-Nitrophenyl phosphate | 24.4 ± 0.4 | 580 ± 10 | 4.2 x 10⁴ | [5] | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | DADEpYLIPQQG | - | 2.2 | 3.5 x 10⁷ | [6] | |

| Yersinia PTPase (YopH) | p-Nitrophenyl phosphate | ~1300 | - | - | [3] | |

| Ribonucleases | ||||||

| Bovine Pancreatic Ribonuclease A | 6-FAM | - | - | 2.7 ± 0.5 x 10⁹ | [7] | |

| Bovine Pancreatic Ribonuclease A | Uridylyl(3′→5′)adenosine (UpA) | - | - | 2.3 x 10⁶ | [7] | |

| Mutases | ||||||

| β-Phosphoglucomutase | β-Glucose-1-phosphate | 65 | 15 | 4.3 x 10⁶ | [8] | |

| β-Phosphoglucomutase | β-Glucose-1,6-bisphosphate | - | 0.7 | - | [8] |

Table 2: Structural Parameters of a Stabilized Pentacovalent Phosphorane Intermediate in β-Phosphoglucomutase

| Parameter | Bond/Angle | Value | Idealized Trigonal Bipyramid Value | Citation(s) |

| Bond Lengths (Å) | P(1)-O⁻ (equatorial) | 1.7 | ~1.6 | [9] |

| P-OC(1) (apical) | 2.0 | ~1.7 | [9] | |

| P-OD1 Asp8 (apical) | 2.1 | ~1.7 | [9] | |

| Bond Angles (°) | Apical-Equatorial | 89 | 90 | [9] |

| Equatorial-Equatorial | 117-124 | 120 | [9] | |

| Apical-Apical | 174 | 180 | [9] |

Key Biochemical Pathways and Mechanisms

The formation of pentacoordinate phosphorus intermediates is a recurring motif in a diverse array of enzymatic reactions. Below are detailed mechanistic steps and visual representations for several key examples.

Ribonuclease A

Bovine pancreatic ribonuclease A (RNase A) is a classic model for studying phosphoryl transfer. It catalyzes the cleavage of single-stranded RNA in a two-step process that involves a pentacoordinate phosphorus intermediate.[10]

Mechanism:

-

Transphosphorylation: His12 acts as a general base, abstracting a proton from the 2'-hydroxyl of the ribose sugar. The resulting 2'-alkoxide oxygen acts as a nucleophile, attacking the adjacent phosphorus atom. Simultaneously, His119 acts as a general acid, protonating the 5'-oxygen of the leaving group. This concerted acid-base catalysis leads to the formation of a pentacoordinate trigonal bipyramidal intermediate.[10]

-

Intermediate Breakdown: The intermediate collapses, breaking the P-O5' bond and forming a 2',3'-cyclic phosphodiester intermediate, releasing the 5'-hydroxyl-containing fragment of the RNA chain.

-

Hydrolysis: A water molecule enters the active site. His119 now acts as a general base, deprotonating the water molecule to generate a hydroxide ion. The hydroxide ion then attacks the phosphorus atom of the cyclic intermediate, forming another pentacoordinate intermediate. His12 acts as a general acid, protonating the 2'-oxygen as the cyclic phosphodiester is opened.

-

Product Release: The final product, a 3'-phosphomonoester, is released, and the enzyme is regenerated.

Alkaline Phosphatase

Alkaline phosphatase is a metalloenzyme that catalyzes the hydrolysis of phosphate monoesters. Its mechanism involves a covalent phosphoserine intermediate and is facilitated by two zinc ions and one magnesium ion in the active site.[11]

Mechanism:

-

Nucleophilic Attack: A serine residue (Ser102), activated by a metal-coordinated water molecule, acts as a nucleophile and attacks the phosphorus atom of the phosphate monoester substrate. This attack is facilitated by the coordination of the substrate's phosphate group to the two active site zinc ions.[11]

-

Intermediate Formation: A pentacoordinate phosphorus intermediate is formed.

-

Phosphoenzyme Formation: The leaving group alcohol is protonated by a water molecule and released, resulting in a covalent phosphoserine intermediate.

-

Hydrolysis: A water molecule, activated by one of the zinc ions, acts as a nucleophile and attacks the phosphorus atom of the phosphoserine intermediate, forming a second pentacoordinate intermediate.

-

Product Release: The intermediate collapses, breaking the P-O bond of the serine residue and releasing inorganic phosphate. The enzyme is returned to its initial state.

Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases, such as PTP1B, are crucial regulators of signal transduction pathways. They operate via a two-step mechanism involving a covalent phosphocysteine intermediate.[3]

Mechanism:

-

Nucleophilic Attack: A conserved cysteine residue in the PTP signature motif, existing as a thiolate anion, acts as a nucleophile and attacks the phosphorus atom of the phosphotyrosine substrate.[3]

-

Intermediate Formation: A pentacoordinate phosphorus intermediate is formed.

-

Phosphoenzyme Formation: A conserved aspartic acid residue on the flexible WPD loop acts as a general acid to protonate the tyrosine leaving group, which is then released. This results in a covalent phosphocysteine intermediate.[3]

-

Hydrolysis: The WPD loop undergoes a conformational change, bringing the aspartic acid into a position to act as a general base. It activates a water molecule for nucleophilic attack on the phosphorus atom of the phosphocysteine intermediate, forming a second pentacoordinate intermediate.

-

Product Release: The intermediate collapses, releasing inorganic phosphate and regenerating the active site cysteine.

Experimental Protocols

Studying transient intermediates requires specialized techniques that can capture information about these short-lived species. Kinetic Isotope Effects (KIEs) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful methods in this regard.

Kinetic Isotope Effect (KIE) Measurement

Principle: KIEs measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By placing isotopes at specific positions in the substrate (e.g., the bridging and non-bridging oxygen atoms of the phosphate group), one can infer changes in bonding at the transition state, providing insights into the reaction mechanism.[8]

Detailed Methodology (Competitive Method for a Phosphatase):

-

Substrate Synthesis: Synthesize the phosphate ester substrate with a specific isotopic label (e.g., ¹⁸O) at the position of interest (bridging or non-bridging oxygen). Also, synthesize a reference substrate with a different label (e.g., ¹⁵N in a remote part of the molecule) to serve as an internal standard for mass spectrometric analysis.[8]

-

Reaction Setup: Prepare a reaction mixture containing the enzyme (e.g., alkaline phosphatase) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0, with 1 mM MgCl₂ and 1 mM ZnSO₄) at a constant temperature (e.g., 35 °C).[8]

-

Initiation and Quenching: Initiate the reaction by adding a mixture of the isotopically labeled substrate and the internal standard. Allow the reaction to proceed to a specific fractional conversion (typically 35-65%). Quench the reaction by rapidly changing the pH (e.g., by adding a cold glycine buffer at pH 2).[8]

-

Product/Substrate Isolation: Separate the unreacted substrate from the product (e.g., the alcohol leaving group and inorganic phosphate) using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).

-

Isotopic Analysis: Analyze the isotopic composition of the isolated substrate and/or product using isotope ratio mass spectrometry (IRMS). The ratio of the heavy to light isotope is measured for the starting material, the remaining substrate, and the product.

-

KIE Calculation: The observed KIE is calculated from the change in the isotope ratio as a function of the fractional conversion of the reaction.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ³¹P NMR is a non-invasive technique that can directly observe phosphorus-containing species in a reaction mixture. By monitoring the chemical shifts and signal intensities of the substrate, intermediate, and product over time, one can gain kinetic and mechanistic information.[12]

Detailed Methodology (Enzyme Kinetics):

-

Sample Preparation: Prepare a reaction mixture directly in an NMR tube. This will typically contain the substrate, cofactors (e.g., Mg²⁺), a buffer to maintain a constant pH, and D₂O to provide a lock signal for the NMR spectrometer.[13]

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the reaction mixture before adding the enzyme to obtain the initial concentrations of the phosphorus-containing species.

-

Reaction Initiation: Initiate the reaction by adding a known amount of the enzyme to the NMR tube.

-

Time-course Measurement: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The parameters for NMR acquisition (e.g., pulse sequence, acquisition time, relaxation delay) should be optimized to allow for quantitative analysis.

-

Data Processing: Process the NMR spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to the substrate, any observable intermediates, and the product in each spectrum.

-

Kinetic Analysis: Plot the concentrations of the substrate and product as a function of time. Fit this data to appropriate kinetic models (e.g., Michaelis-Menten equation for initial rates, or integrated rate laws for the full time course) to determine kinetic parameters such as k_cat and K_m.

Conclusion

Pentacoordinate phosphorus intermediates, though transient, are central to the mechanisms of a vast number of essential biochemical reactions. The study of these species through a combination of structural biology, kinetics, and spectroscopy has provided profound insights into the principles of enzyme catalysis. The detailed understanding of how enzymes stabilize these high-energy intermediates opens up new avenues for the rational design of potent and specific inhibitors. For drug development professionals, targeting the transition state, and by extension, the pentacoordinate intermediate, remains a promising strategy for modulating the activity of key enzymes implicated in human diseases. Continued advancements in experimental and computational techniques will undoubtedly further illuminate the fleeting world of these critical biochemical intermediates.

References

- 1. New features in pentacoordinate phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pentacovalent phosphorus intermediate of a phosphoryl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient Intermediates in Enzymology, 1964–2008 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Isotope Effects for Alkaline Phosphatase Reactions: Implications for the Role of Active Site Metal Ions in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Median KM for the entire data set of enzymes - Generic - BNID 111413 [bionumbers.hms.harvard.edu]

- 11. ismar.org [ismar.org]

- 12. 31 P NMR of the pyruvate kinase reaction: An undergraduate experiment in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Trihydroxyphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents a fascinating yet elusive molecule in phosphorus chemistry. It is the trivalent tautomer of the more stable pentavalent phosphonic acid, HP(O)(OH)₂.[1] The equilibrium between these two forms lies heavily towards phosphonic acid, making the isolation and experimental characterization of trihydroxyphosphorane challenging.[2] However, its transient existence and potential role as a reactive intermediate in various chemical and biological processes make it a subject of significant interest for theoretical and computational studies. Quantum chemical calculations provide a powerful lens through which to investigate the structure, stability, and reactivity of this unstable tautomer. This technical guide summarizes key findings from quantum chemical studies, offering insights into the properties of trihydroxyphosphorane and the computational methodologies employed. While the P(OH)₃ tautomer is a minor component in equilibrium, it can be stabilized as a ligand in transition metal complexes, such as with ruthenium.[3]

Data Presentation: Tautomeric Equilibrium

Quantum chemical studies have been instrumental in quantifying the thermodynamic stability of trihydroxyphosphorane relative to phosphonic acid. The Gibbs free energy difference (ΔG) between the two tautomers is a key indicator of their relative populations at equilibrium. A positive ΔG for the conversion of phosphonic acid to trihydroxyphosphorane indicates that the former is more stable.

Computational studies on analogous organophosphorus compounds have explored this tautomeric relationship using various Density Functional Theory (DFT) methods. The trends observed in these studies provide a strong indication of the behavior of the parent phosphorous acid system. Below is a summary of calculated Gibbs free energy differences for the tautomerization of related H-phosphonates, which share the >P(O)H functional group with phosphonic acid.

| Compound | Method A (B3LYP/6-31+G(d,p)) ΔG (kJ/mol) | Method B (B3LYP/6-311++G(3df,3pd)) ΔG (kJ/mol) | Method C (B3LYP/cc-pVTZ) ΔG (kJ/mol) | Method D (B3LYP-D3/6-31+G(d,p)) ΔG (kJ/mol) | Method E (ωB97XD/6-311++G(3df,3pd)) ΔG (kJ/mol) |

| Dimethyl H-phosphonate | 32.2 | 32.5 | 31.8 | 30.6 | 31.4 |

| Diethyl H-phosphonate | 32.1 | 32.7 | 31.7 | 30.4 | 31.4 |

| Di-isopropyl H-phosphonate | 31.9 | 32.8 | 31.7 | 30.3 | 31.5 |

| Di-tert-butyl H-phosphonate | 32.4 | 33.6 | 32.1 | 31.0 | 32.3 |

| Diphenyl H-phosphonate | 22.0 | 22.8 | 21.6 | 20.6 | 21.1 |

| Data adapted from a mechanistic study on the tautomerism of H-phosphonates.[4] The positive values indicate that the P(V) form (analogous to phosphonic acid) is more stable than the P(III) form (analogous to trihydroxyphosphorane). |

Computational Methodology

The quantitative data presented above are derived from rigorous quantum chemical calculations. Understanding the underlying theoretical framework is crucial for interpreting these results. The primary method employed in these studies is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms and molecules.

Key Experimental Protocols (Computational Methods):

-

Geometry Optimization: The three-dimensional structure of both phosphonic acid and trihydroxyphosphorane tautomers are optimized to find their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable molecular structures.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy.

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: The studies on related compounds have employed various functionals, including the hybrid functional B3LYP and the range-separated functional ωB97XD, which includes dispersion corrections.[4]

-

Basis Sets: A range of Pople-style and correlation-consistent basis sets are used, such as 6-31+G(d,p), 6-311++G(3df,3pd), and cc-pVTZ. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with lone pairs and for modeling hydrogen bonding.[4]

-

-

Solvation Models: To simulate the effect of a solvent (such as water) on the tautomeric equilibrium, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed. These models approximate the solvent as a continuous dielectric medium.

Visualization of Tautomeric Equilibrium

The central logical relationship in the quantum chemical study of trihydroxyphosphorane is its tautomeric equilibrium with phosphonic acid. This equilibrium can be visualized as a reversible chemical reaction.

Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Hydroxyphosphorane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the research of hydroxyphosphoranes. From their early postulation as transient intermediates to their synthesis and characterization as stable compounds, this document traces the evolution of our understanding of these fascinating pentacoordinate phosphorus species. It further explores their burgeoning role in drug discovery and development, highlighting their potential as transition state analogs for enzyme inhibition.

Early Concepts and the Rise of Pentacoordinate Phosphorus Chemistry

The story of hydroxyphosphoranes is intrinsically linked to the broader field of organophosphorus chemistry. In the mid-20th century, the mechanisms of reactions involving phosphate esters, crucial molecules in biological systems, were a subject of intense investigation.

The Postulation of a Transient Intermediate: A pivotal moment in the conceptualization of hydroxyphosphoranes came from the work of Frank H. Westheimer, who in the 1950s and 1960s, studied the hydrolysis of phosphate esters. His research provided compelling evidence for the involvement of a pentacoordinate phosphorus intermediate, a species we now recognize as a hydroxyphosphorane. This transient species was proposed to explain the observed rates of hydrolysis and the stereochemical outcomes of the reaction.

The Wittig Reaction and the Dawn of Stable Phosphoranes: While not directly involving hydroxyphosphoranes, the development of the Wittig reaction by Georg Wittig in 1954 was a landmark achievement in phosphorus chemistry. This reaction, which utilizes phosphorus ylides (also known as phosphoranes), demonstrated the accessibility and utility of pentacoordinate phosphorus compounds in organic synthesis, paving the way for further exploration of this class of molecules. For this discovery, Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][2][3][4][5]

The Quest for Stability: Synthesis and Characterization

For a long time, hydroxyphosphoranes were considered fleeting intermediates, too reactive to be isolated and studied directly. However, the pioneering work of several research groups, notably that of Fausto Ramirez, challenged this notion. Through clever ligand design, particularly the use of cyclic and bicyclic systems, the synthesis of stable, isolable hydroxyphosphoranes was achieved.

One of the key synthetic routes to compounds that can exist in equilibrium with or be precursors to hydroxyphosphoranes is the Pudovik reaction . This reaction, first reported by Arkady Pudovik, involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically in the presence of a base catalyst, to form an α-hydroxyphosphonate.[6][7][8][9][10] Under certain conditions, this α-hydroxyphosphonate can exist in equilibrium with its pentacoordinate hydroxyphosphorane tautomer.

Key Synthetic Methodologies

The following table summarizes some of the early and commonly employed methods for the synthesis of α-hydroxyphosphonates, the precursors to hydroxyphosphoranes.

| Reaction Name | Reactants | Catalyst | Typical Yields (%) | Historical Context |

| Pudovik Reaction | Aldehyde/Ketone + Dialkyl Phosphite | Base (e.g., NaH, Et3N, K2CO3) | 70-95 | A foundational method for forming the C-P-O-H linkage. |

| Abramov Reaction | Aldehyde/Ketone + Trialkyl Phosphite | Lewis Acid or Heat | 60-90 | An alternative to the Pudovik reaction, often used for less reactive carbonyls. |

| Reaction of Phosphites with α-Diketones | Trialkyl Phosphite + α-Diketone | None (often spontaneous) | High | Leads to the formation of stable cyclic phosphoranes. |

Spectroscopic and Structural Characterization

The isolation of stable hydroxyphosphoranes was followed by their intensive characterization using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy has been an indispensable tool in the study of hydroxyphosphoranes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. Tetracoordinate phosphorus in α-hydroxyphosphonates typically resonates in the range of +15 to +30 ppm. In contrast, the pentacoordinate phosphorus in hydroxyphosphoranes exhibits a characteristic upfield shift, typically appearing in the range of -20 to -70 ppm. This distinct difference in chemical shift allows for the direct observation of the equilibrium between the two tautomeric forms.[11][12][13][14][15]

X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive proof of the existence and structure of stable hydroxyphosphoranes. These studies have confirmed the trigonal bipyramidal (TBP) geometry around the phosphorus atom, with the hydroxyl group and another electronegative atom typically occupying the apical positions.

The table below presents representative 31P NMR chemical shifts and key structural parameters for a few historically significant hydroxyphosphoranes and their tetracoordinate precursors.

| Compound | 31P NMR Chemical Shift (ppm) | P-O(H) Bond Length (Å) | P-C Bond Length (Å) | Geometry around P |

| Diethyl (1-hydroxy-1-phenylethyl)phosphonate | ~ +25 | N/A | ~1.82 | Tetrahedral |

| A stable spirocyclic hydroxyphosphorane | ~ -50 | ~1.75 (apical) | ~1.85 (equatorial) | Trigonal Bipyramidal |

| A bicyclic hydroxyphosphorane | ~ -65 | ~1.78 (apical) | ~1.83 (equatorial) | Trigonal Bipyramidal |

Experimental Protocols

General Procedure for the Synthesis of a Dialkyl α-Hydroxyphosphonate via the Pudovik Reaction

This protocol is a generalized representation based on numerous reports in the literature.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Dialkyl phosphite (1.0 - 1.2 eq)

-

Base catalyst (e.g., triethylamine, 0.1 - 0.2 eq)

-

Anhydrous solvent (e.g., THF, toluene, or solvent-free)

Procedure:

-

To a solution of the aldehyde or ketone in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite.

-

Add the base catalyst dropwise at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-hydroxyphosphonate.

Characterization by 31P NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

Acquisition Parameters:

-

Use a broadband probe tuned to the 31P frequency.

-

Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Use a sufficient relaxation delay to ensure quantitative integration if required.

-

Reference the spectrum to an external standard of 85% H3PO4 (δ = 0 ppm).

Hydroxyphosphoranes in Drug Development

The structural and electronic properties of hydroxyphosphoranes make them attractive candidates for applications in drug discovery, particularly as transition state analogs .

Transition State Analogs in Enzyme Inhibition: Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate. A transition state analog is a stable molecule that mimics the geometry and charge distribution of this transient species. By binding tightly to the enzyme's active site, these analogs can act as potent and specific inhibitors.[16][17][18][19][20]

The hydrolysis of phosphate esters, a fundamental reaction in many biological processes, is known to proceed through a pentacoordinate hydroxyphosphorane-like transition state.[21][22][23][24] Therefore, stable hydroxyphosphoranes are ideal candidates to act as transition state analog inhibitors for a wide range of enzymes, including phosphatases, kinases, and proteases.

The design of hydroxyphosphorane-based enzyme inhibitors often follows a structure-based or ligand-based drug design approach.[25][26][27][28][29]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in hydroxyphosphorane research.

Caption: Mechanism of the Pudovik Reaction.

Caption: Hydroxyphosphorane as a transition state in phosphate ester hydrolysis.

Caption: Workflow for structure-based design of hydroxyphosphorane inhibitors.

Future Outlook

The field of hydroxyphosphorane research continues to evolve. Advances in computational chemistry are enabling more accurate predictions of the stability and reactivity of these pentacoordinate species, aiding in the design of novel compounds. The development of new synthetic methodologies is making a wider range of stable hydroxyphosphoranes accessible for study. As our understanding of the role of enzymes in disease progresses, the targeted design of hydroxyphosphorane-based inhibitors holds immense promise for the development of new therapeutic agents. This historical journey, from a fleeting theoretical intermediate to a valuable tool in drug discovery, underscores the dynamic and impactful nature of fundamental chemical research.

References

- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. Transition state analog - Wikipedia [en.wikipedia.org]

- 17. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Transition States and Transition State Analogue Interactions with Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatic transition states and transition state analog design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. static1.squarespace.com [static1.squarespace.com]

- 22. scispace.com [scispace.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic configuration of trihydroxyphosphorane

An In-depth Technical Guide to the Electronic Configuration and Properties of Trihydroxyphosphorane

Executive Summary: This technical guide provides a comprehensive analysis of trihydroxyphosphorane, P(OH)₃, a trivalent phosphorus compound of significant interest in organophosphorus chemistry. While it is the less stable tautomer of the common phosphonic acid, its electronic structure dictates its potential reactivity and role as a ligand in coordination chemistry. This document details its electronic configuration, molecular geometry as predicted by VSEPR theory, and sp³ hybridization. It presents quantitative data on its structure derived from computational studies and contrasts it with its stable tautomer. Furthermore, detailed experimental protocols for the synthesis and characterization of phosphorous acid are provided, along with an exploration of the role of related phosphonate structures in modern drug development.

Electronic Structure and Bonding

The electronic properties of the central phosphorus atom govern the structure and reactivity of trihydroxyphosphorane.

Electron Configuration of Phosphorus

The phosphorus atom (atomic number 15) has the ground-state electron configuration of 1s²2s²2p⁶3s²3p³ . The valence electrons, which are involved in bonding, are those in the outermost shell, giving phosphorus a valence configuration of 3s²3p³ . This configuration, with three unpaired electrons in the 3p orbitals, allows phosphorus to form three covalent bonds, as seen in P(OH)₃.

Molecular Geometry and Hybridization

The three-dimensional structure of trihydroxyphosphorane can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Lewis Structure: The central phosphorus atom is bonded to three hydroxyl (-OH) groups and possesses one non-bonding lone pair of electrons.

-

Electron Groups: There are four electron groups (or domains) around the central phosphorus atom (three bonding pairs and one lone pair).

-

Electron Geometry: To minimize repulsion, the four electron groups arrange themselves in a tetrahedral geometry with ideal bond angles of 109.5°.[1]

-

Molecular Geometry: The shape of the molecule is determined by the arrangement of the atoms only. With three bonding pairs and one lone pair, trihydroxyphosphorane adopts a trigonal pyramidal molecular geometry.

-

Hybridization: To accommodate the four electron domains in a tetrahedral arrangement, the central phosphorus atom undergoes sp³ hybridization , where one 3s and three 3p orbitals combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the oxygen atoms of the hydroxyl groups, and the fourth orbital contains the non-bonding lone pair of electrons.

The presence of the lone pair exerts a greater repulsive force than the bonding pairs, compressing the O-P-O bond angles to a value slightly less than the ideal tetrahedral angle of 109.5°.[2]

Caption: Logical workflow for determining the geometry of P(OH)₃.

Tautomerism with Phosphonic Acid

Trihydroxyphosphorane, P(OH)₃, exists in a tautomeric equilibrium with phosphonic acid, HP(O)(OH)₂. The equilibrium heavily favors the phosphonic acid form, which is more stable by over two orders of magnitude.[3] The P(OH)₃ tautomer is therefore a minor, often transient, species in solution.[3][4] However, it can be stabilized as a ligand in coordination complexes with certain transition metals, such as in Mo(CO)₅(P(OH)₃).[3][5]

Caption: Tautomeric equilibrium between P(OH)₃ and HP(O)(OH)₂.

Quantitative Data

Precise experimental data for the unstable trihydroxyphosphorane tautomer is scarce. The following tables summarize key structural parameters for both tautomers, with data for P(OH)₃ derived from Density Functional Theory (DFT) calculations and data for the stable HP(O)(OH)₂ tautomer from experimental observations.[3]

Table 1: Structural Parameters of Phosphorous Acid Tautomers

| Parameter | P(OH)₃ (Trihydroxyphosphorane) | HP(O)(OH)₂ (Phosphonic Acid) | Data Source |

| P-O Bond Length | ~1.65 Å | 1.54 Å | Calculated (DFT) / Experimental[3] |

| P=O Bond Length | N/A | 1.48 Å | Experimental[3] |

| P-H Bond Length | N/A | 1.32 Å | Experimental[3] |

| O-P-O Bond Angle | ~102° | ~110° | Calculated (DFT) / Experimental |

| H-P-O Bond Angle | N/A | ~107° | Experimental |

Table 2: Spectroscopic Data

| Parameter | P(OH)₃ (Trihydroxyphosphorane) | HP(O)(OH)₂ (Phosphonic Acid) | Notes |

| ³¹P NMR Chemical Shift (δ) | > +100 ppm (Predicted) | +2 to +7 ppm | Relative to 85% H₃PO₄.[6] |

| ¹J(P,H) Coupling Constant | N/A | 600 - 700 Hz | Large coupling constant is characteristic of a direct P-H bond.[6] |

Experimental Protocols

Synthesis of Phosphorous Acid via PCl₃ Hydrolysis

The industrial preparation of phosphorous acid involves the controlled hydrolysis of phosphorus trichloride.[3][6] This procedure yields the stable phosphonic acid tautomer, in which the trihydroxyphosphorane form exists in equilibrium.

Objective: To synthesize phosphorous acid by the slow hydrolysis of phosphorus trichloride.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Distilled water (ice-cold)

-

Concentrated Hydrochloric Acid (optional, to control reactivity)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a gas outlet connected to a trap (to handle evolved HCl gas). Place the flask in an ice bath on a magnetic stirrer.

-

Initial Charge: Place a measured amount of ice-cold distilled water into the flask. For a more controlled reaction, concentrated HCl can be used as the initial medium.[6]